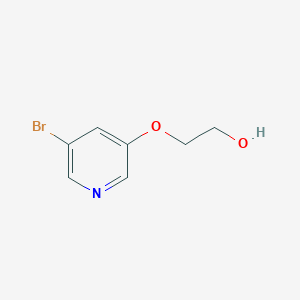

5-Bromo-3-(2-hydroxyethoxy)-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABUXSYPUWVAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402388 | |

| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284040-71-7 | |

| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-3-(2-hydroxyethoxy)-pyridine for Advanced Synthesis

Abstract: 5-Bromo-3-(2-hydroxyethoxy)-pyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling and a primary alcohol for derivatization—this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, predicted spectral data, and a detailed examination of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The core structure is a 3-hydroxypyridine, which is etherified at the 3-position with a 2-hydroxyethyl group and brominated at the 5-position. The strategic placement of the bromine atom and the terminal hydroxyl group makes it a highly valuable intermediate in synthetic chemistry.[1]

The precursor, 3-Bromo-5-hydroxypyridine, is a white to off-white powder with a melting point of 165-170 °C.[1] The addition of the 2-hydroxyethoxy side chain modifies the polarity and solubility of the molecule, making it soluble in a wider range of organic solvents.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of the parent scaffold and the title compound. Properties for this compound are predicted based on its structure, as extensive experimental data is not widely published.

| Property | 3-Bromo-5-hydroxypyridine | This compound | Data Source |

| IUPAC Name | 5-Bromopyridin-3-ol | 2-((5-Bromopyridin-3-yl)oxy)ethan-1-ol | PubChem |

| CAS Number | 74115-13-2 | 1395343-35-9 (structure-based) | [1][3] |

| Molecular Formula | C₅H₄BrNO | C₇H₈BrNO₂ | [1] |

| Molecular Weight | 174.00 g/mol | 218.05 g/mol | [3] |

| Appearance | White to off-white powder | Predicted: Off-white solid or viscous oil | [1] |

| Predicted LogP | 1.3 | 0.9 | ChemAxon |

| Predicted pKa | 7.8 (pyridinium ion), 9.5 (hydroxyl) | 4.2 (pyridinium ion), 14.5 (hydroxyl) | ChemAxon |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Etherification of 3-Bromo-5-hydroxypyridine

The most direct and efficient route to synthesize this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-Bromo-5-hydroxypyridine to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene carbonate.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the weakly acidic phenolic proton but not so strong as to cause side reactions. The use of a stronger base like sodium hydride (NaH) could also be effective but requires strictly anhydrous conditions.

-

Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.

-

Reaction Temperature: Gentle heating (e.g., 60-80 °C) is typically required to drive the reaction to completion in a reasonable timeframe without promoting decomposition.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).

-

Reagent Addition: Add 2-bromoethanol (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Predicted Spectroscopic Analysis

Authenticating the structure of the final product is critical. The following table outlines the expected spectral data.

| Technique | Expected Features |

| ¹H NMR | Pyridine Protons: 3 distinct aromatic signals between δ 7.5-8.5 ppm. The proton at C2 (adjacent to N) will be the most downfield. Ethoxy Protons: Two triplets between δ 3.8-4.5 ppm, corresponding to the two CH₂ groups (-O-CH₂-CH₂-OH). Hydroxyl Proton: A broad singlet, exchangeable with D₂O, typically between δ 2-5 ppm.[4] |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine (C5) showing a characteristic lower intensity. Ethoxy Carbons: 2 signals in the aliphatic region (δ 60-75 ppm). |

| IR Spectroscopy | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹. C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. C=N, C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage.[5] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 217. Isotopic Pattern: A characteristic M+2 peak at m/z = 219 of nearly identical intensity to the M⁺ peak, which is definitive for a molecule containing one bromine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its bromo and hydroxyl functionalities. The bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, while the hydroxyl group can be used for conjugation or further modification.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The electron-deficient nature of the pyridine ring and the C-Br bond make the 5-position highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery.[6][7]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[8] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position, creating complex biaryl structures that are common motifs in pharmaceuticals.[9][10]

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (which must be activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium center and promoting the reductive elimination step.

-

Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12] This reaction is paramount in pharmaceutical development, as the arylamine moiety is a privileged structure in many bioactive molecules.[13][14]

Mechanism Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The coordinated amine is then deprotonated by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[15][16] Bulky, electron-rich phosphine ligands are often required to facilitate this final step.

-

Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).

-

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 90-110 °C for 4-24 hours until completion.

-

Workup & Purification: Cool the reaction, quench carefully, perform an aqueous workup, and purify by column chromatography.

Reactivity of the Terminal Hydroxyl Group

The primary alcohol of the 2-hydroxyethoxy side chain offers a secondary site for chemical modification. It can readily undergo:

-

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide to form more complex ethers.

-

Oxidation: Conversion to an aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Conversion to a Leaving Group: Transformation into a tosylate or mesylate, which can then be displaced by a wide variety of nucleophiles.

This dual reactivity allows for a modular approach to library synthesis, where the pyridine core is first elaborated via cross-coupling, followed by diversification at the side-chain hydroxyl group.

Applications in Drug Discovery and Materials Science

Pyridine-based scaffolds are among the most prevalent heterocycles in approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[17][18] Compounds like this compound are not typically final drug products but are crucial intermediates.

-

In Drug Discovery: This molecule is an ideal starting point for synthesizing libraries of kinase inhibitors, GPCR modulators, and other therapeutic agents.[19] The bromo-position allows for the installation of various recognition elements to target a specific protein, while the hydroxyethoxy linker can be used to improve solubility or attach the molecule to a larger carrier.

-

In Materials Science: The rigid pyridine core combined with the flexible linker makes this a candidate for building blocks in polymers or for attachment to surfaces to create functionalized materials.[1]

Safety and Handling

Based on data for the precursor 3-Bromo-5-hydroxypyridine, the compound should be handled with care. It is expected to be harmful if swallowed and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its key chemical properties are defined by the reactivity of the C5-bromine atom in palladium-catalyzed cross-coupling reactions and the derivatizable terminal hydroxyl group. A clear understanding of its synthesis, spectral characteristics, and reaction pathways, as detailed in this guide, enables researchers to strategically incorporate this scaffold into complex target molecules, accelerating innovation in pharmaceutical and materials science research.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.

- BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Arylboronic Acids.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.

-

Al-Majid, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link].

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link].

- Kim, W.-S., Kim, H.-J., & Cho, C.-G. (n.d.). Regioselectivity in the Stille coupling reactions of 3,5- dibromo-2-pyrone.

- Guidechem. (n.d.). Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine.

-

Nikpassand, M., & Faghih, Z. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link].

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link].

- Guidechem. (n.d.). What are the chemical applications of 3-Bromo-5-hydroxypyridine?

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.

- Chem-Impex. (n.d.). 3-Bromo-5-hydroxypyridine.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

- Senova Pharma. (n.d.). Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock.

-

St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link].

- Chem-Impex. (n.d.). 5-Bromo-2-hydroxy-3-nitropyridine.

- BLDpharm. (n.d.). 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine.

- ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine synthesis.

- IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.

-

PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved from [Link].

-

Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link].

- BenchChem. (2025). Application of 2,3-Diamino-5-bromopyridine in Medicinal Chemistry: Application Notes and Protocols.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

-

Fatima, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine.

- Jubilant Ingrevia. (n.d.). 5-Bromo-2-iodo pyridine.

- ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-5-hydroxypyridine | 74115-13-2 [chemicalbook.com]

- 3. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sarchemlabs.com [sarchemlabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of 5-Bromo-3-(2-hydroxyethoxy)-pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and a detailed exploration of the synthetic pathways leading to 5-Bromo-3-(2-hydroxyethoxy)-pyridine, a key intermediate in pharmaceutical and agrochemical research. As Senior Application Scientists, our focus is to deliver not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to optimize and troubleshoot synthetic strategies.

Unveiling the Molecular Architecture: Structure and Properties

This compound is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a 2-hydroxyethoxy group at the 3-position of the pyridine ring. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its application as a building block in the synthesis of more complex molecules.

Molecular Structure:

Key Structural Features and Their Implications:

-

Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing bromine atom, dictates its reactivity in subsequent chemical transformations.

-

Bromo Group: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 5-position.

-

3-(2-hydroxyethoxy) Group: This ether linkage with a terminal primary alcohol provides a site for further functionalization, such as esterification, etherification, or oxidation. The hydroxyl group also influences the molecule's polarity and solubility.

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

The Synthetic Blueprint: A Two-Stage Approach

The most logical and efficient synthetic route to this compound involves a two-stage process:

-

Synthesis of the Precursor: Preparation of 3-Bromo-5-hydroxypyridine.

-

Etherification: Introduction of the 2-hydroxyethoxy side chain via a Williamson ether synthesis.

Stage 1: Forging the Core - Synthesis of 3-Bromo-5-hydroxypyridine

The starting point for our synthesis is the commercially available or synthetically accessible 3-Bromo-5-hydroxypyridine. Several methods for its preparation have been reported, often starting from 3,5-dibromopyridine or 3-bromo-5-methoxypyridine.[1]

One common approach involves the demethylation of 3-bromo-5-methoxypyridine using a strong acid like hydrobromic acid.[1]

Reaction:

This reaction proceeds via nucleophilic attack of the bromide ion on the methyl group of the protonated ether, leading to the cleavage of the ether bond.

Stage 2: The Key Transformation - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4][5] It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile.[3][5]

In our case, the hydroxyl group of 3-Bromo-5-hydroxypyridine will be deprotonated by a suitable base to form a pyridinoxide nucleophile. This nucleophile will then attack an appropriate electrophile, such as 2-chloroethanol, to form the desired ether linkage.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of the hydroxypyridine. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). Potassium carbonate is often preferred for its ease of handling and milder reaction conditions.[6]

-

Choice of Electrophile: 2-Chloroethanol is an ideal electrophile as it is a primary alkyl halide, which favors the SN2 pathway and minimizes competing elimination reactions.[3][5] The chlorine atom is a good leaving group.

-

Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[2][4]

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

In the Lab: A Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 3-Bromo-5-hydroxypyridine | 74115-13-2 | 174.00 g/mol | 5.00 g | 28.7 mmol |

| 2-Chloroethanol | 107-07-3 | 80.51 g/mol | 2.78 g (2.3 mL) | 34.5 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 5.95 g | 43.1 mmol |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 50 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxypyridine (5.00 g, 28.7 mmol) and potassium carbonate (5.95 g, 43.1 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reagent Addition: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Then, add 2-chloroethanol (2.3 mL, 34.5 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization and Structural Elucidation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the 2-hydroxyethoxy side chain. Based on data from similar structures, the following approximate chemical shifts (in ppm, relative to TMS) can be predicted:

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).

-

-OCH₂- protons: A triplet around δ 4.0-4.2 ppm.

-

-CH₂OH protons: A triplet around δ 3.8-4.0 ppm.

-

-OH proton: A broad singlet, the position of which will depend on concentration and solvent.

-

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts include:

-

Pyridine Carbons: Signals in the range of δ 110-160 ppm.

-

-OCH₂- carbon: A signal around δ 68-72 ppm.

-

-CH₂OH carbon: A signal around δ 60-64 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Conclusion and Future Perspectives

This guide provides a detailed and scientifically grounded approach to the synthesis of this compound. The Williamson ether synthesis offers a reliable and scalable method for its preparation. The versatility of the bromo and hydroxyl functionalities makes this compound a valuable intermediate for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research could focus on optimizing the reaction conditions for even higher yields and exploring alternative, greener synthetic routes.

References

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, evidenced by its prevalence in a significant number of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its planarity, ability to engage in π-π stacking, hydrogen bonding capabilities, and modulation of aqueous solubility—make it an exceptionally versatile framework for the design of novel therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted pyridine compounds. We will delve into their mechanisms of action in key therapeutic areas, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity.

The Pyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The strategic incorporation of a nitrogen atom into a benzene ring transforms it into pyridine, profoundly altering its electronic and physical properties. This single substitution imparts a dipole moment, creates a hydrogen bond acceptor site, and can improve metabolic stability and bioavailability compared to its carbocyclic counterparts.[1][3] These characteristics are not merely theoretical advantages; they have been practically leveraged to develop a multitude of clinically successful drugs across a wide spectrum of diseases, including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[4] The pyridine nucleus is a key component in over 7,000 molecules of medicinal importance, making it a cornerstone of modern drug design.

The versatility of the pyridine ring allows for substitution at the 2, 3, or 4 positions, providing a vector for chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to optimize its interaction with a specific biological target.[5] This inherent "tunability" is central to its status as a privileged scaffold.

Anticancer Activity: Targeting the Engines of Proliferation

Pyridine-containing molecules represent a major class of anticancer agents, frequently designed to function as kinase inhibitors that interfere with the signaling pathways driving uncontrolled cell growth and survival.[5][6]

Mechanism of Action: Kinase Inhibition

A predominant mechanism for the anticancer effects of many pyridine derivatives is the inhibition of protein kinases, particularly those in critical oncogenic signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[5] By acting as ATP-competitive inhibitors, these compounds occupy the ATP-binding pocket of the kinase, preventing phosphorylation and activation of downstream targets, which ultimately leads to cell cycle arrest and apoptosis.[5]

Below is a conceptual diagram of the EGFR signaling pathway and the inhibitory action of a pyridine-based kinase inhibitor.

Caption: Inhibition of the EGFR signaling cascade by a substituted pyridine compound.

Structure-Activity Relationship (SAR)

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. A comprehensive analysis reveals key trends:

-

Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances antiproliferative activity.[1][7] These groups can participate in crucial hydrogen bonding interactions within the target's active site.

-

Detrimental Groups: Conversely, bulky groups or halogen atoms can decrease activity, potentially due to steric hindrance or unfavorable electronic effects.[1][7]

-

Positional Importance: The specific location of these functional groups on the pyridine ring is critical and dictates the compound's binding orientation and affinity.[1]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit 50% of cancer cell growth in vitro.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[4,3-c]pyridine | Compound 31 | MCF-7 (Breast) | 2.4 | [6] |

| Pyrazolo[4,3-c]pyridine | Compound 31 | MDA-MB-231 (Breast) | 4.2 | [6] |

| Spiro-pyridine | Derivative 7 | Caco-2 (Colon) | 7.83 | [8] |

| Spiro-pyridine | Derivative 7 | HepG-2 (Liver) | 8.90 | [8] |

| Pyridine-Oxadiazole | Derivative 5k | A549 (Lung) | 6.99 | [9] |

| Dihydropyridinone | Derivative 20 | MCF-7 (Breast) | 0.91 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][7]

Workflow Diagram:

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the test pyridine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).

-

Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).[5]

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[3]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[7]

-

Data Acquisition: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[5] These compounds disrupt various essential cellular processes in microorganisms, including DNA replication, protein synthesis, and cell membrane integrity.[5][11]

Mechanism of Action: Membrane Disruption

Many cationic pyridinium salts exhibit antimicrobial properties by interacting with and disrupting the negatively charged bacterial cell membrane.[11] This interaction compromises membrane integrity, leading to the leakage of essential intracellular components and ultimately cell death. The effectiveness of this mechanism is often linked to the compound's molecular hydrophobicity and surface activity.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyridine Chalcone | Compound 5k | S. aureus (MRSA) | 4 | [12] |

| Pyridinium Salt | EA-02-009 | S. aureus | 0.5 - 1 | [13] |

| Pyridothienopyrimidine | Derivative 4b | E. coli | 7.81 | [14] |

| Pyridothienopyrimidine | Derivative 4b | S. aureus | 15.63 | [14] |

| Isonicotinohydrazide | Derivative 17 | E. coli | 6.25 - 12.5 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.[2]

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyridine compound in a suitable cation-adjusted Mueller-Hinton Broth (MHIIB). For example, dispense 100 µL of broth into all wells, add 100 µL of a 2x concentrated stock of the compound to the first well, mix, and transfer 100 µL to the next well, repeating across the plate.[16]

-

Prepare Inoculum: From a pure 18-24 hour bacterial culture on an agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilution, as well as to a positive control well (broth with bacteria, no compound) and a negative/sterility control well (broth only). The final volume in each well is typically 100-200 µL.[17]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

Determine MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several pyridine derivatives exhibit potent anti-inflammatory effects, often by inhibiting key enzymes or pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the production of nitric oxide (NO).[5][6]

Mechanism of Action: Inhibition of Inflammatory Mediators

Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages, typically stimulated by lipopolysaccharide (LPS).[19] Some pyridine compounds can suppress the inflammatory response by inhibiting the expression of iNOS or scavenging NO, thereby reducing its concentration at the site of inflammation. Another proposed mechanism for some 3-hydroxy-pyridine-4-one derivatives is their iron-chelating ability, which may inhibit iron-dependent enzymes like COX and lipoxygenase that are crucial for the inflammation pathway.[6]

Experimental Protocol: In Vitro NO Production Assay

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) to assess the anti-inflammatory potential of a compound.[20]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[21]

-

Treatment: Pre-treat the cells with various concentrations of the test pyridine compound for 1 hour.[22]

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 20-24 hours.[19][22]

-

Nitrite Measurement (Griess Assay):

-

Collect 50-100 µL of the cell culture supernatant from each well.[20]

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[23]

-

Incubate for 10-15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 540 nm.[19]

-

-

Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[24][25]

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar rats or Swiss albino mice, allowing them to acclimate to laboratory conditions. Fast the animals overnight before the experiment with free access to water.[26]

-

Baseline Measurement: Measure the initial volume of the animal's left hind paw using a plethysmometer.[26]

-

Compound Administration: Administer the test pyridine compound orally (p.o.) or intraperitoneally (i.p.). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Ibuprofen.[26]

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw.[26][27]

-

Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[27]

-

Analysis: Calculate the increase in paw volume (edema) for each animal. The anti-inflammatory activity is expressed as the percent inhibition of edema in the compound-treated group compared to the vehicle-treated control group.[26]

Neuroprotective Activity: Combating Neurodegeneration

Pyridine derivatives are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[28] Their mechanisms of action are often multi-faceted, targeting key pathological features of the disease.

Mechanism of Action in Alzheimer's Disease

The pathology of Alzheimer's is complex, involving the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles, and cholinergic neuron dysfunction. Pyridine derivatives have been designed to:

-

Inhibit Aβ Aggregation: Some compounds can directly interfere with the polymerization of Aβ monomers into toxic oligomers and fibrils.[28][29]

-

Inhibit Cholinesterases: Many pyridine-based molecules act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and thereby improving cognitive function.[28][30]

-

Chelate Metal Ions: The dysregulation of metal ions like copper and zinc is implicated in Aβ aggregation. Pyridine derivatives can act as metal chelators, sequestering these ions and preventing them from promoting plaque formation.[28]

A pyridine amine derivative, PAT, has been shown to inhibit self- and metal-induced Aβ aggregation, reduce Aβ-induced paralysis in a C. elegans model, and improve cognitive function in AD model mice.[29][31]

Quantitative Data: Neuroprotective and Inhibitory Activity

| Compound Class | Specific Compound | Activity | IC₅₀ (µM) | Reference |

| Pyridine Carbamate | Derivative 8 | hAChE Inhibition | 0.153 | [30] |

| Pyridine Carbamate | Derivative 11 | hBChE Inhibition | 0.828 | [30] |

| Pyridine Amine | PAT | Aβ Aggregation Inhibition | N/A (Effective in vivo) | [29] |

| Pyridine Hybrid | Compound 3b | AChE Inhibition | 0.052 | [32] |

Experimental Protocol: Morris Water Maze (MWM) for Spatial Memory

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative disease.[33][34]

Workflow Diagram:

Caption: Experimental workflow for the Morris Water Maze test.

Step-by-Step Methodology:

-

Apparatus: A large circular pool (90-120 cm diameter) is filled with opaque water (using non-toxic paint) maintained at ~26°C. A small escape platform is hidden 1-2 cm below the water surface. The pool is placed in a room with various consistent visual cues (posters, shapes) on the walls.[33][35]

-

Acquisition Training: This phase typically lasts 4-6 days, with multiple trials per day.[34] For each trial, a mouse (e.g., an APP/PS1 AD model mouse treated with a test compound) is placed into the pool from one of several randomized starting positions. The mouse must use the distal visual cues to locate the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse fails to find it within a set time (e.g., 60 seconds), it is gently guided to the platform.[35]

-

Probe Trial: 24 hours after the final training trial, a probe trial is conducted. The platform is removed from the pool, and the mouse is allowed to swim for 60 seconds. A video tracking system records the mouse's path, the time spent in the target quadrant (where the platform used to be), and the number of times it crosses the former platform location.[35]

-

Analysis: Improved performance is indicated by a shorter escape latency during acquisition trials and a greater preference for the target quadrant during the probe trial. The performance of compound-treated AD mice is compared to vehicle-treated AD mice and wild-type controls.[31]

Conclusion and Future Directions

Substituted pyridine compounds undeniably hold a privileged position in the landscape of drug discovery. Their remarkable structural versatility and wide range of biological activities have led to numerous therapeutic breakthroughs and continue to offer fertile ground for the development of novel agents against cancer, microbial infections, inflammation, and neurodegenerative diseases. The key to future success lies in the rational design of new derivatives based on a deep understanding of structure-activity relationships and mechanisms of action. As our knowledge of complex disease pathways grows, so too will our ability to engineer pyridine-based molecules with enhanced potency, improved selectivity, and superior safety profiles, further solidifying the legacy of this essential heterocyclic scaffold.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Available at: [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. Available at: [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2024). NC DNA Day Blog. Available at: [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2024). Journal of the Iranian Chemical Society. Available at: [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.). MDPI. Available at: [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. Available at: [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. Available at: [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available at: [Link]

-

Morris Water Maze. (2024). MMPC.org. Available at: [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). PubMed. Available at: [Link]

-

Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC. Available at: [Link]

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Available at: [Link]

-

Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PubMed Central. Available at: [Link]

-

Synthesis and antibiotic activity study of pyridine chalcone derivatives against methicillin-resistant staphylococcus aureus (MRSA). (2024). ResearchGate. Available at: [Link]

-

Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2024). NIH. Available at: [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Available at: [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC. Available at: [Link]

-

Experimental protocol. MWM, Morris water maze test; NOR, novel object recognition; SD, sleep deprivation. (n.d.). ResearchGate. Available at: [Link]

-

Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (n.d.). ResearchGate. Available at: [Link]

-

Chapter 7 - Pyridine derivatives as anti-Alzheimer agents. (2022). Researcher.Life. Available at: [Link]

-

UC Davis - Morris Water Maze. (2019). Protocols.io. Available at: [Link]

-

Understanding the Morris Water Maze in Neuroscience. (2024). Cyagen. Available at: [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC. Available at: [Link]

-

Morris Water Maze Experiment. (2008). PMC. Available at: [Link]

-

QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Novel Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's disease. (n.d.). ChemRxiv. Available at: [Link]

-

Time course of carrageenan-induced edema in the rat paw. Results are... (n.d.). ResearchGate. Available at: [Link]

-

Carrageenan-induced paw edema. (n.d.). ResearchGate. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Available at: [Link]

-

Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). NIH. Available at: [Link]

-

Change in edema thickness using carrageenan-induced rat paw edema mode... (n.d.). ResearchGate. Available at: [Link]

-

QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clyte.tech [clyte.tech]

- 6. mdpi.com [mdpi.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 14. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. apec.org [apec.org]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. mdpi.com [mdpi.com]

- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thaiscience.info [thaiscience.info]

- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. researchgate.net [researchgate.net]

- 26. phytopharmajournal.com [phytopharmajournal.com]

- 27. inotiv.com [inotiv.com]

- 28. chemrevlett.com [chemrevlett.com]

- 29. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. discovery.researcher.life [discovery.researcher.life]

- 33. mmpc.org [mmpc.org]

- 34. cyagen.com [cyagen.com]

- 35. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-3-(2-hydroxyethoxy)-pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-3-(2-hydroxyethoxy)-pyridine, a functionalized pyridine derivative with significant potential as a versatile intermediate in medicinal chemistry. Given that this compound is not widely cataloged and may represent a novel chemical entity, this document outlines a proposed synthetic pathway, methods for its characterization, and discusses its prospective applications in the field of drug development.

Introduction: The Prominence of Pyridine Scaffolds in Pharmaceuticals

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is critical to the therapeutic efficacy of drugs spanning various indications, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The unique electronic properties of the pyridine ring, its ability to engage in hydrogen bonding, and its metabolic stability make it a privileged scaffold in drug design.[2][3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[4] Consequently, the development of novel pyridine derivatives remains a cornerstone of modern medicinal chemistry.[5][4]

Compound Identification and Physicochemical Properties

Systematic Name: this compound

Molecular Formula: C₇H₈BrNO₂

Molecular Weight: 218.05 g/mol

Structure:

As of the date of this publication, a specific CAS number for this compound has not been identified in major chemical databases, suggesting it may be a novel compound or a specialized research intermediate. The data presented herein is based on established chemical principles and analogous structures.

| Property | Predicted Value |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in polar organic solvents |

Proposed Synthesis: A Williamson Ether Synthesis Approach

The most logical and well-established method for the preparation of this compound is the Williamson ether synthesis.[6][7][8] This robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the starting material is the commercially available 3-Bromo-5-hydroxypyridine.

Rationale for Synthetic Strategy

The Williamson ether synthesis is a versatile and widely used method for preparing ethers due to its reliability and broad scope.[7] The phenolic hydroxyl group of 3-Bromo-5-hydroxypyridine can be deprotonated with a suitable base to form a nucleophilic phenoxide. This phenoxide can then react with a two-carbon electrophile bearing a good leaving group, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether linkage. The use of a base like potassium carbonate is advantageous as it is strong enough to deprotonate the phenol but mild enough to minimize side reactions.[9] Dimethylformamide (DMF) is a suitable polar aprotic solvent that can facilitate the Sₙ2 reaction.[10]

Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Bromo-5-hydroxypyridine (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-hydroxypyridine and anhydrous DMF.

-

Add anhydrous potassium carbonate to the mixture.

-

Slowly add 2-chloroethanol to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the 2-hydroxyethoxy side chain. The protons on the carbon adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons of the pyridine ring will appear in the aromatic region, while the carbons of the side chain will be in the aliphatic region. The carbon atom attached to the ether oxygen is expected to have a chemical shift in the range of 50-80 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 218.05 g/mol , with a characteristic isotopic pattern due to the presence of a bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong C-O stretching band between 1000 and 1300 cm⁻¹, characteristic of an ether.[11] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

Potential Applications in Drug Discovery

Functionalized pyridines are invaluable building blocks in the synthesis of complex pharmaceutical agents.[5][4] this compound possesses multiple points for further chemical modification, making it a highly versatile intermediate.

Caption: Versatility of this compound in drug discovery.

-

The Bromine Atom: The bromine atom at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the exploration of structure-activity relationships.

-

The Hydroxyl Group: The terminal hydroxyl group can be further functionalized through esterification or etherification to introduce different pharmacophores or to modify the compound's solubility and metabolic stability.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be a hydrogen bond acceptor and can be quaternized to modulate the compound's properties.

The combination of these reactive sites makes this compound a valuable scaffold for the synthesis of libraries of novel compounds for high-throughput screening against various biological targets.

Safety and Handling

The synthesis of this compound should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in the synthesis, particularly DMF and 2-chloroethanol, have known health hazards and should be handled with care. Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Although not currently widely available, this guide provides a robust and feasible synthetic route based on the well-established Williamson ether synthesis. The multiple points of functionalization on this molecule offer significant opportunities for the creation of diverse chemical libraries to identify novel therapeutic agents. The detailed protocols for synthesis and characterization provided herein should enable researchers to readily prepare and utilize this valuable intermediate in their drug discovery programs.

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Williamson etherification using a hydroxypyridine. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023, February 1). MDPI. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

-

Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. (n.d.). ResearchGate. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

How to synthesizer of 3-hydroxy pyridine? (2022, June 23). ResearchGate. Retrieved from [Link]

-

3-Bromo-5-(2-methoxyethoxy)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

-

Pyridine. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Amino-5-bromo-3-hydroxypyridine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-3-Bromo-5-Hydroxypyridine. (2024, April 9). ChemBK. Retrieved from [Link]

-

Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC - NIH. Retrieved from [Link]

- 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (n.d.). Google Patents.

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.

-

3-Bromo-5-hydroxypyridine. (n.d.). Chem-Impex. Retrieved from [Link]

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (n.d.). Google Patents.

-

THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. (n.d.). University of Florida Digital Collections. Retrieved from [Link]

-

Addition Reaction of Ethylene Oxide. (n.d.). International Journal of Research Culture Society. Retrieved from [Link]

-

The reaction of ethylene oxide with some proteins, amino acids and vitamins. (n.d.). VTechWorks. Retrieved from [Link]

- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. (n.d.). Google Patents.

- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids. (n.d.). Google Patents.

-

Ethylene Oxide. (n.d.). NCBI - NIH. Retrieved from [Link]

-

The steric course of the reaction of ethylene oxide with hydrogen halides in the gas phase. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 5-Bromo-3-(2-hydroxyethoxy)-pyridine.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-3-(2-hydroxyethoxy)-pyridine

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. The incorporation of a bromine atom, a hydroxyethoxy side chain, and the pyridine core endows this molecule with a unique combination of physicochemical properties that are critical to its behavior in both chemical and biological systems.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. As this is a specialized chemical entity, publicly available experimental data is limited. Therefore, this guide will focus on the theoretical underpinnings of its expected physicochemical properties, based on its structural features and by drawing parallels with related molecules. Most importantly, this document serves as a practical manual, providing detailed, field-proven experimental protocols for researchers to determine the solubility and stability of this compound in their own laboratories.

Predicted Physicochemical Properties and Rationale

The solubility and stability of a molecule are dictated by its functional groups. In this compound, we can identify three key regions that will govern its behavior: the bromopyridine ring, the ether linkage, and the terminal hydroxyl group.

-

The Bromopyridine Core: The pyridine ring itself is a weak base. The presence of a bromine atom, an electron-withdrawing group, will decrease the basicity of the pyridine nitrogen. Bromine is also a lipophilic substituent, which will contribute to lower aqueous solubility compared to unsubstituted pyridine. The aromatic nature of the pyridine ring suggests a degree of stability, though it can be susceptible to nucleophilic substitution, particularly with the bromine atom acting as a potential leaving group under certain conditions.

-

The Hydroxyethoxy Side Chain: This portion of the molecule is expected to significantly influence solubility. The ether oxygen and the terminal hydroxyl group are both capable of acting as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. These interactions with protic solvents, such as water and alcohols, are expected to enhance solubility in these media. In fact, a related compound, 2-Amino-5-bromo-3-hydroxypyridine, is soluble in methanol.

-

Overall Predicted Solubility: It is predicted that this compound will exhibit moderate solubility in polar protic solvents like water, ethanol, and methanol, due to the hydroxyethoxy group. Its solubility in non-polar organic solvents is likely to be lower. The pH will play a critical role in aqueous solubility; at lower pH, the pyridine nitrogen will be protonated, forming a pyridinium salt, which should significantly increase aqueous solubility.

-

Overall Predicted Stability: The molecule is expected to be reasonably stable under neutral conditions. However, potential degradation pathways could be initiated under harsh conditions:

-

Acidic Conditions: The ether linkage could be susceptible to cleavage under strong acidic conditions and elevated temperatures.

-

Basic Conditions: While less likely, strong basic conditions could potentially promote nucleophilic substitution at the bromine-substituted carbon of the pyridine ring.

-

Oxidative Conditions: The pyridine ring and the ether linkage could be susceptible to oxidation. Studies on other pyridine derivatives have shown that oxidation can be a significant degradation pathway.[1][2]

-

Photostability: Many pyridine-containing compounds exhibit some degree of photosensitivity. It is therefore crucial to evaluate the impact of light on the stability of this compound.[1][3]

-

Experimental Determination of Solubility

A precise understanding of a compound's solubility is fundamental for its application in drug development, from initial screening to formulation. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound (solid)

-

Solvents: Purified water, pH buffers (e.g., pH 2, 5, 7.4, 9), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or wrist-action shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the end of the experiment.

-

Solvent Addition: Add a known volume of each test solvent or buffer to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analytical method) x (Dilution factor)

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Experimental Value |

| pH 2.0 Buffer | 25 | Experimental Value |

| pH 5.0 Buffer | 25 | Experimental Value |

| pH 7.4 Buffer | 25 | Experimental Value |

| pH 9.0 Buffer | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| DMSO | 25 | Experimental Value |

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Experimental Determination of Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Protocol 2: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

A suitable solvent in which the compound is soluble and stable (e.g., methanol or acetonitrile)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solutions of different concentrations. Incubate at a specific temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solutions of different concentrations. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature in the dark.

-